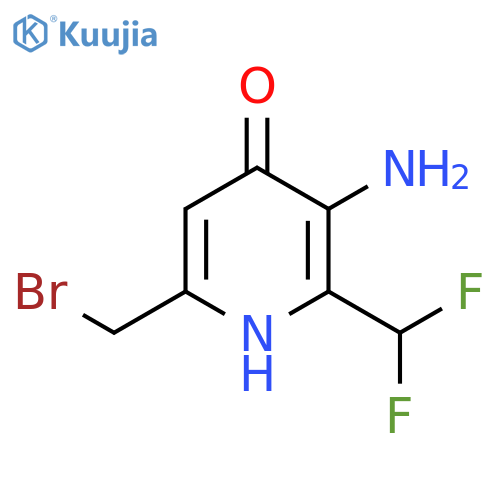

Cas no 1806792-35-7 (3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine)

1806792-35-7 structure

商品名:3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine

CAS番号:1806792-35-7

MF:C7H7BrF2N2O

メガワット:253.044087648392

CID:4916685

3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine

-

- インチ: 1S/C7H7BrF2N2O/c8-2-3-1-4(13)5(11)6(12-3)7(9)10/h1,7H,2,11H2,(H,12,13)

- InChIKey: TWHNEOFAXCAKKX-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC(C(=C(C(F)F)N1)N)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 299

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 55.1

3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024005660-1g |

3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine |

1806792-35-7 | 97% | 1g |

$1,646.40 | 2022-03-31 | |

| Alichem | A024005660-500mg |

3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine |

1806792-35-7 | 97% | 500mg |

$999.60 | 2022-03-31 |

3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1806792-35-7 (3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine) 関連製品

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量